1H-Benzimidazole-2-carboxaldehyde

Overview

Description

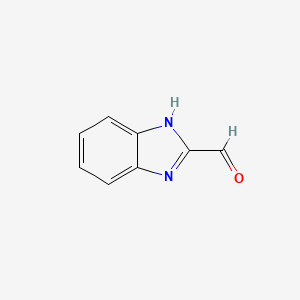

1H-Benzimidazole-2-carboxaldehyde (CAS: 3314-30-5) is a heterocyclic aromatic compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . It features a benzimidazole core substituted with a formyl group (-CHO) at the 2-position. The compound is characterized by a LogP value of 1.25, indicating moderate lipophilicity . Its structure enables diverse reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. For example, it serves as a precursor for anticonvulsant agents and indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors .

Analytically, this compound can be separated using reverse-phase HPLC on a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .

Preparation Methods

Condensation of o-Phenylenediamine with Formaldehyde Derivatives

The condensation of o-phenylenediamine with formaldehyde or its equivalents represents a foundational approach. This method leverages the nucleophilic aromatic substitution mechanism, where the amine groups of o-phenylenediamine react with carbonyl-containing reagents to form the benzimidazole core.

Catalyzed Condensation Using BiOCl/FeOCl/SiO₂ Nanoparticles

A study demonstrated the use of BiOCl/FeOCl/SiO₂ nanocomposites to catalyze the reaction between o-phenylenediamine and formaldehyde under mild conditions (60°C, 2 hours). The catalyst activates the aldehyde via Lewis acid sites, facilitating imine formation and subsequent cyclization . Key parameters include:

| Parameter | Value |

|---|---|

| Yield | 92% |

| Reaction Time | 2 hours |

| Catalyst Loading | 5 wt% |

| Temperature | 60°C |

This method achieves high efficiency due to the synergistic effect of BiOCl/FeOCl’s redox activity and SiO₂’s stabilizing role .

Solvent-Free Synthesis with H₂O₂/TiO₂ P25 Nanoparticles

Under solvent-free conditions, H₂O₂/TiO₂ P25 nanoparticles promote the condensation reaction at 80°C within 1.5 hours. The TiO₂ surface adsorbs o-phenylenediamine, while H₂O₂ oxidizes intermediates, driving the reaction toward completion .

| Parameter | Value |

|---|---|

| Yield | 89% |

| Reaction Time | 90 minutes |

| H₂O₂ Concentration | 30% (v/v) |

This approach reduces waste and enhances atom economy, aligning with green chemistry principles .

Oxidation of (1H-Benzimidazol-2-yl)methanol

Oxidation of the corresponding alcohol provides an alternative route, often employing transition metal catalysts.

Ruthenium-Catalyzed Oxidation

A Ru(III) catalyst in aqueous H₂O₂ (50°C, 4 hours) oxidizes (1H-benzimidazol-2-yl)methanol to the aldehyde with 78% yield. The mechanism involves Ru-mediated hydrogen abstraction from the alcohol, followed by aldehyde formation .

| Parameter | Value |

|---|---|

| Catalyst | RuCl₃·3H₂O |

| Oxidant | H₂O₂ (30%) |

| Yield | 78% |

This method avoids stoichiometric oxidants, enhancing sustainability .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol using o-phenylenediamine and formic acid under microwave conditions (150 W, 120°C) achieves 88% yield in 20 minutes . The rapid heating promotes efficient cyclization and minimizes side reactions.

| Parameter | Value |

|---|---|

| Microwave Power | 150 W |

| Temperature | 120°C |

| Yield | 88% |

This method is ideal for high-throughput applications but requires specialized equipment .

Solid-Base Catalysis with Nanocrystalline MgO

Nanocrystalline MgO (20 mg) catalyzes the reaction between o-phenylenediamine and formamide at 100°C, yielding 85% product in 3 hours. The basic sites of MgO deprotonate intermediates, facilitating cyclization .

| Parameter | Value |

|---|---|

| Catalyst | MgO (20 mg) |

| Temperature | 100°C |

| Yield | 85% |

The catalyst is recyclable for five cycles without significant activity loss .

Copper-Functionalized β-Cyclodextrin Hybrid Catalysts

A Cu@βCD-PEG-mesoGO hybrid catalyst enables the synthesis at 70°C in ethanol, achieving 90% yield. The β-cyclodextrin enhances substrate binding via host-guest interactions, while Cu sites activate the aldehyde .

| Parameter | Value |

|---|---|

| Catalyst | Cu@βCD-PEG-mesoGO |

| Solvent | Ethanol |

| Yield | 90% |

This system exemplifies the potential of supramolecular catalysts in heterocycle synthesis .

Comparative Analysis of Methods

| Method | Yield (%) | Time | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| BiOCl/FeOCl/SiO₂ | 92 | 2 hours | 60 | High efficiency, mild conditions |

| H₂O₂/TiO₂ P25 | 89 | 1.5 hours | 80 | Solvent-free, green |

| Ru-Catalyzed Oxidation | 78 | 4 hours | 50 | Sustainable oxidant |

| Microwave-Assisted | 88 | 20 minutes | 120 | Rapid synthesis |

| MgO Catalysis | 85 | 3 hours | 100 | Recyclable catalyst |

| Cu@βCD-PEG-mesoGO | 90 | 2 hours | 70 | Supramolecular activation |

Mechanistic Insights

All methods share a common pathway:

-

Imine Formation : Reaction of o-phenylenediamine’s amines with carbonyl groups.

-

Cyclization : Intramolecular attack to form the benzimidazole ring.

-

Oxidation (if applicable): Conversion of alcohol intermediates to aldehydes.

Catalysts like BiOCl/FeOCl/SiO₂ and Cu@βCD-PEG-mesoGO lower activation energies by stabilizing transition states through Lewis acid-base interactions .

Chemical Reactions Analysis

Oxidation Reactions

1H-Benzimidazole-2-carboxaldehyde can be synthesized through several oxidation reactions, primarily from its corresponding alcohol or amine derivatives. Here are some notable methods:

-

Oxidation of Benzimidazole Derivatives : The conversion of (1H-benzimidazol-2-yl)methanol to this compound can be achieved using manganese(IV) oxide in dichloromethane at elevated temperatures. The reaction typically yields around 85% of the aldehyde product after a two-hour reaction period at 40°C .

-

Catalytic Oxidation : Another method involves the use of a ruthenium-based catalyst and hydrogen peroxide in water at 50°C, achieving yields of approximately 70% . This method showcases the utility of transition metal catalysts in promoting oxidation reactions efficiently.

Condensation Reactions

Condensation reactions involving this compound are significant for synthesizing more complex molecules:

-

Formation of Hydrazones : The aldehyde can react with hydrazines to form hydrazones, which have been reported to exhibit various biological activities, including antiparasitic effects. For example, the condensation of this compound with substituted hydrazines has been shown to yield compounds with potent biological activity against Trichinella spiralis larvae and moderate anticancer properties against MCF-7 cells .

Other Synthetic Pathways

The compound can also participate in various other synthetic transformations:

-

Reactions with Thiols : The synthesis of thioether derivatives from this compound through nucleophilic attack by thiols has been explored, resulting in products that may possess enhanced biological activities .

-

Formation of Benzothiazoles : When reacted with thiourea derivatives, this compound can yield benzothiazole derivatives, which are known for their applications in medicinal chemistry .

Characterization and Analysis

The characterization of products formed from reactions involving this compound typically employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : and NMR spectroscopy provide insights into the structure and purity of synthesized compounds. For instance, signals corresponding to the aldehyde proton and aromatic protons can be observed distinctly in the NMR spectra .

-

Infrared Spectroscopy (IR) : IR spectroscopy is used to identify functional groups present in the compounds, such as the characteristic C=O stretching vibrations associated with aldehydes and other functional groups formed during reactions .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Anticancer Agents

1H-Benzimidazole-2-carboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer. Research indicates that derivatives of this compound exhibit potent antiproliferative activities against various cancer cell lines. For instance, studies have shown that specific benzimidazole derivatives demonstrate significant inhibition of cell growth in breast cancer cell lines (MDA-MB-231) with minimal inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains of bacteria like Staphylococcus aureus .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties, showing effectiveness against a range of pathogens. A notable study highlighted the synthesis of benzimidazole derivatives that exhibited antibacterial and antifungal activities, with some compounds achieving MIC values comparable to established antibiotics .

Biological Imaging and Sensors

Fluorescent Probes

This compound is utilized in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, facilitating the understanding of disease mechanisms . The ability to track biological events at the cellular level is crucial for advancing research in cell biology and pharmacology.

Chemical Sensors

The compound is also effective in creating chemical sensors for environmental monitoring. Its derivatives have been employed to detect pollutants in air and water, providing practical solutions for environmental protection . These sensors leverage the compound's chemical properties to provide sensitive and selective detection capabilities.

Material Science

Advanced Materials Development

In material science, this compound is incorporated into the formulation of advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and mechanical properties, making them suitable for various industrial applications . The unique chemical structure allows for modifications that improve durability and performance.

Case Studies

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The formyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key structural analogs of 1H-Benzimidazole-2-carboxaldehyde include derivatives with substitutions on the benzimidazole ring or modifications to the aldehyde group. Below is a comparative analysis:

Key Observations:

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., -Cl) increases molecular weight and boiling point, as seen in the 5-chloro derivative .

- Lipophilicity : Alkyl substitutions (e.g., ethyl group in 34734-20-8) enhance lipophilicity, improving membrane permeability .

- Reactivity : The aldehyde group in 3314-30-5 enables condensation reactions (e.g., hydrazine derivatives in anticonvulsant synthesis) , while fluorinated analogs (e.g., 118482-25-0) offer unique pharmacokinetic properties .

Analytical and Pharmacokinetic Profiles

- HPLC Separation : this compound is analyzed using a Newcrom R1 column, whereas bulkier derivatives (e.g., 34734-20-8) may require adjusted mobile phases .

- Biological Activity : The unsubstituted aldehyde (3314-30-5) shows moderate IDO1 inhibition (IC₅₀ ~ 0.60 μM), while N-alkylated derivatives (e.g., 34734-20-8) exhibit enhanced binding affinity due to increased hydrophobicity .

Biological Activity

1H-Benzimidazole-2-carboxaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C8H6N2O) features a benzimidazole core, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of ortho-phenylenediamine with formic acid or through other synthetic routes that yield the carboxaldehyde functional group. The structure can be represented as follows:

Chemical Structure

Antitumor Activity

Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antitumor activity. A study demonstrated that certain benzimidazole derivatives can inhibit the proliferation of cancer cells by intercalating into DNA or binding to its minor groove, affecting cellular processes crucial for tumor growth . The effectiveness of these compounds was evaluated using various cancer cell lines, revealing IC50 values that suggest promising anticancer potential.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCC827 | 6.26 ± 0.33 |

| This compound | NCI-H358 | 6.48 ± 0.11 |

This data highlights the compound's ability to exert cytotoxic effects on specific lung cancer cell lines while demonstrating lower toxicity to normal fibroblast cells at similar concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that compounds with a benzimidazole nucleus possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, testing against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition, with results indicating that certain derivatives outperform traditional antibiotics such as ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural modifications. Research has identified key functional groups that enhance their pharmacological profiles:

- Substituents : The presence of electron-withdrawing groups (e.g., nitro or halogen substituents) on the benzimidazole ring has been associated with increased potency against various pathogens.

- Linkers : The introduction of flexible linkers can improve the binding affinity to biological targets, enhancing both anticancer and antimicrobial activities .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Study on Hepatitis B and C Viruses : Certain derivatives exhibited inhibitory effects on hepatitis B surface antigen (HBsAg) secretion, with EC50 values demonstrating their potential as antiviral agents .

- Antiproliferative Effects : A comparative analysis revealed that some substituted benzimidazoles displayed superior antiproliferative activity in vitro compared to established chemotherapeutics, suggesting their utility in cancer treatment regimens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Benzimidazole-2-carboxaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of o-phenylenediamine derivatives. A common method involves reacting o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol, followed by oxidation or substitution reactions. For example, manganese(IV) oxide in dichloromethane yields 85% product . Alternative routes use hydrazine hydrate to introduce hydrazinyl groups for downstream functionalization . Reaction temperature (e.g., 50°C for Ru-catalyzed oxidation) and solvent polarity critically affect yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Key bands include ~3395 cm⁻¹ (N-H stretch in benzimidazole) and ~1660–1700 cm⁻¹ (C=O stretch of the aldehyde) .

- ¹H-NMR : Aromatic protons appear as multiplets at δ7.0–8.5 ppm, while the aldehyde proton resonates as a singlet at δ9.8–10.2 ppm. The absence of S-H signals (δ12.3 ppm) confirms successful oxidation of thiol intermediates .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 147.1 (C₈H₆N₂O) .

Q. How can researchers address low solubility of this compound in aqueous media?

Solubility challenges arise from its aromatic and aldehyde moieties. Strategies include:

- Using polar aprotic solvents (e.g., DMF, DMSO) for in-situ reactions .

- Derivatization into hydrazones or Schiff bases via condensation with hydrazines or amines, improving water solubility .

- Co-solvent systems (e.g., ethanol-water mixtures) for biological assays .

Advanced Research Questions

Q. How do electronic effects in the benzimidazole core influence aldehyde reactivity in cross-coupling reactions?

The electron-deficient nature of the benzimidazole ring (due to conjugation with the aldehyde) enhances electrophilicity at the aldehyde carbon. This facilitates nucleophilic additions (e.g., with hydrazines or amines) and metal-catalyzed couplings (e.g., Suzuki-Miyaura). Substituents at the N1 position (e.g., 2-fluoroethyl groups) can modulate electron density, altering reaction kinetics . Computational studies (DFT) are recommended to predict substituent effects .

Q. What experimental controls are critical when evaluating biological activity of this compound derivatives?

- Purity Controls : HPLC analysis (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities like unreacted o-phenylenediamine can confound bioassay results .

- Stability Tests : Monitor aldehyde oxidation to carboxylic acid under physiological conditions (pH 7.4, 37°C) using UV-Vis spectroscopy (λmax ~270 nm) .

- Negative Controls : Include parent benzimidazole (without aldehyde) to isolate the contribution of the carboxaldehyde group .

Q. How should researchers resolve contradictions in reported bioactivity data for benzimidazole-aldehyde derivatives?

Discrepancies may arise from:

- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm stereochemistry of derivatives .

- Assay conditions : Standardize protocols for cell permeability (e.g., logP values: target ~1–3 for CNS activity) and protein binding (e.g., serum albumin competition assays) .

- Metabolic interference : Perform cytochrome P450 inhibition assays to rule out off-target effects .

Q. What strategies optimize regioselectivity in functionalizing the benzimidazole scaffold?

- Directing Groups : Install temporary protecting groups (e.g., Boc at N1) to direct electrophilic substitution to the C5 or C6 positions .

- Metal Coordination : Use Ru or Pd catalysts to selectively activate C-H bonds adjacent to the aldehyde group .

- Microwave-Assisted Synthesis : Enhances selectivity in multi-step reactions by reducing side-product formation .

Q. Methodological Considerations

Q. What precautions are necessary for handling this compound in vitro?

- Toxicity Mitigation : Use fume hoods (TLV-TWA: 0.1 mg/m³ estimated) and PPE (nitrile gloves, lab coats) due to potential respiratory irritation .

- Storage : Store at 2–8°C under inert gas (argon) to prevent aldehyde oxidation .

Q. How can computational tools aid in designing novel derivatives?

Properties

IUPAC Name |

1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOSJWYZDQIMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186791 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3314-30-5 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3314-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzimidazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HN35PDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.